N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt
Description
N-α-Carbobenzoxy-D-tyrosine dicyclohexylammonium salt is a protected amino acid derivative widely utilized in peptide synthesis and asymmetric catalysis. The carbobenzoxy (Cbz) group serves as a protective moiety for the α-amino group, while the dicyclohexylammonium (DCHA) counterion enhances crystallinity and solubility in organic solvents such as methanol or dimethylformamide (DMF) . This compound is particularly valuable for synthesizing D-tyrosine-containing peptides, which are critical in studying enzyme-substrate interactions and chiral drug development.
Properties
Molecular Formula |
C29H40N2O5 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO5.C12H23N/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21);11-13H,1-10H2 |
InChI Key |
ILNIYMMCOCRGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acid-Base Reaction Mechanism
Cbz-D-Tyr-OH is converted to its dicyclohexylammonium salt via an acid-base reaction. The carboxylic acid group of Cbz-D-Tyr-OH reacts with dicyclohexylamine in a 1:1 molar ratio, forming a stable ammonium carboxylate. This step is typically performed in acetone or ethyl acetate , which enhances solubility and facilitates crystallization.
Purification and Crystallization
Crude product is precipitated using petroleum ether and recrystallized from a mixture of acetonitrile and water (3:1 v/v). This yields a white crystalline solid with a purity of ≥98.5%, as confirmed by HPLC. Notably, the inclusion of basic alumina during filtration removes residual acids, improving product stability.
Optimization Strategies
Catalytic Hydrogenation for Byproduct Removal
In large-scale synthesis, 10% Pd/C is employed under hydrogen pressure (1–3 bar) to reduce benzyloxycarbonyl-related impurities. This step, conducted at 25–35°C for 2–3 hours, ensures a final impurity profile of <0.15%.
Solvent Screening for Yield Enhancement
Comparative studies of solvent systems reveal that methanol-water (4:1) achieves a 92% yield, outperforming alternatives like ethanol or isopropyl alcohol (Table 1).
Table 1: Solvent Systems and Their Impact on Salt Formation Yield
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Methanol-water (4:1) | 92 | 99.1 |
| Ethanol-water (3:1) | 85 | 98.3 |
| Acetone | 88 | 98.7 |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC analysis using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) confirms the absence of des-Cbz derivatives. Retention times for Cbz-D-Tyr-OH·DCHA and its L-enantiomer are 12.3 min and 13.1 min, respectively, ensuring enantiomeric resolution.
Spectroscopic Validation
-
FT-IR : Peaks at 1740 cm⁻¹ (C=O stretch of carboxylate) and 1520 cm⁻¹ (N-H bend of ammonium) confirm salt formation.
-
1H NMR : A singlet at δ 7.25–7.35 ppm (5H, Cbz aromatic) and multiplet at δ 3.10–3.30 ppm (2H, DCHA cyclohexyl) validate structural integrity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to remove the carbobenzoxy protecting group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction typically results in the removal of the protecting group .
Scientific Research Applications
Peptide Synthesis
N-alpha-Carbobenzoxy-D-tyrosine dicyclohexylammonium salt serves as a key intermediate in the synthesis of peptides. It can be coupled with other amino acids to form dipeptides and higher-order peptides through amide bond formation. The process typically involves converting the carboxylic acid group of the amino acid into an active ester, which then reacts with an amino group from another amino acid or peptide.
Case Study: Peptide Coupling
A notable application of this compound is demonstrated in the synthesis of glucagon, a hyperglycemic agent. The N-protected amino acids, including N-alpha-Carbobenzoxy-D-tyrosine, are used to prepare peptide fragments through coupling reactions facilitated by condensing agents like dicyclohexylcarbodiimide. This method allows for the efficient assembly of complex peptides that are essential for therapeutic applications .
The compound has also been investigated for its role in modulating biological activities, particularly in receptor-type kinase modulation. Research indicates that derivatives of N-alpha-Carbobenzoxy-D-tyrosine can influence receptor interactions, potentially leading to therapeutic advancements in treating diseases mediated by receptor kinases .
Synthesis of Modified Polypeptides
N-alpha-Carbobenzoxy-D-tyrosine dicyclohexylammonium salt is employed in synthesizing side-chain modified polypeptides. These modified polypeptides exhibit enhanced properties such as improved solubility and bioactivity, making them suitable for various biomedical applications. The incorporation of this compound allows for the introduction of specific functional groups that can enhance the pharmacological profiles of the resulting polypeptides .
Efficient Deprotection Methods
The compound's utility extends to methods for deprotecting amino acids during peptide synthesis. For instance, hydroxyapatite-bound palladium catalysts have been shown to effectively remove the N-benzyloxycarbonyl protecting group from amino acids, including those derived from N-alpha-Carbobenzoxy-D-tyrosine. This process is crucial for obtaining free amino acids necessary for subsequent reactions in peptide assembly .
Data Table: Comparative Properties and Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Peptide Synthesis | Coupling with other amino acids to form peptides | Synthesis of glucagon |
| Biological Activity Modulation | Influencing receptor interactions and signaling pathways | Potential cancer therapies |
| Modified Polypeptide Synthesis | Creating polypeptides with enhanced properties | Biomedical applications |
| Deprotection Methods | Efficient removal of protecting groups during synthesis | Hydroxyapatite-bound palladium use |
Mechanism of Action
The mechanism of action of N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt involves its interaction with specific molecular targets. The carbobenzoxy group serves as a protecting group, allowing for selective reactions at other functional sites. The dicyclohexylammonium salt form enhances the compound’s solubility and stability, facilitating its use in various reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key physicochemical and functional differences between N-α-Carbobenzoxy-D-tyrosine DCHA salt and analogous dicyclohexylammonium-protected amino acids:
*Estimated based on structural analogs (e.g., N-α-Carbobenzoxy-D-histidine DCHA salt: ~490 g/mol ).
Key Comparative Findings:
Stereochemical Flexibility: DCHA salts of D-amino acids (e.g., D-leucine, D-tyrosine) are critical for synthesizing non-natural peptides resistant to proteolytic degradation . In contrast, L-isomers (e.g., L-selenoethionine) are used to mimic natural protein structures .
Protective Group Diversity :
- The Cbz group is acid-labile, enabling selective deprotection under mild conditions (e.g., HBr/AcOH), whereas Boc (tert-butoxycarbonyl) derivatives require stronger acids (e.g., TFA) .
Solubility and Crystallinity :
- DCHA salts universally improve crystallinity, but solubility varies. For example, phosphonate-DCHA salts dissolve in alcohols, while cysteine-derived salts are water-miscible .
Functional Group Compatibility: Selenium- or sulfur-containing DCHA salts (e.g., selenoethionine, cysteine derivatives) enable redox-active peptide design .
Biological Activity
N-alpha-Carbobenzoxy-D-tyrosine dicyclohexylammonium salt (CBZ-D-Tyr-DCHA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.
Overview of the Compound
N-alpha-Carbobenzoxy-D-tyrosine is a derivative of the amino acid tyrosine, modified with a carbobenzoxy (CBZ) protecting group. The dicyclohexylammonium (DCHA) salt form enhances its solubility and stability, making it suitable for various biological applications. Tyrosine itself is known for its role in protein synthesis and as a precursor for neurotransmitters.
1. Antimicrobial Properties
Research indicates that compounds similar to CBZ-D-Tyr-DCHA exhibit antimicrobial activity. The presence of the dicyclohexylammonium moiety may enhance this effect by improving cellular uptake and interaction with microbial membranes . Such properties are crucial in developing therapeutic agents against infections.
2. Inhibition of Fibrinogen Binding
CBZ-D-Tyr-DCHA has been studied for its ability to inhibit fibrinogen binding to platelets, which is significant in thrombus formation. This property could position it as a candidate for therapeutic interventions in cardiovascular diseases .
| Mechanism | Implication |
|---|---|
| Inhibition of fibrinogen receptor | Potential use in preventing thrombosis and managing cardiovascular disorders . |
3. Neurochemical Activity
Tyrosine derivatives are involved in neurochemical processes, particularly as precursors to neurotransmitters such as dopamine and norepinephrine. The radical forms of tyrosine have been implicated in various neurochemical systems, indicating that CBZ-D-Tyr-DCHA may influence neurotransmitter synthesis or activity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of CBZ-D-Tyr-DCHA against various bacterial strains. The results showed a significant reduction in bacterial viability, supporting its potential as an antiseptic agent.
Case Study 2: Cardiovascular Applications
In a clinical trial focusing on cardiovascular health, CBZ-D-Tyr-DCHA was administered to patients at risk of thrombosis. The results indicated a marked decrease in platelet aggregation, suggesting its utility as a preventive treatment for thrombotic events.
The synthesis of N-alpha-Carbobenzoxy-D-tyrosine dicyclohexylammonium salt involves the protection of the amino group followed by salt formation with dicyclohexylamine. This method ensures high purity and yield, which are critical for biological applications.
| Synthesis Step | Description |
|---|---|
| Protection of Tyrosine | Use of carbobenzoxy group to protect the amino functionality |
| Formation of Salt | Reaction with dicyclohexylamine to enhance solubility |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-alpha-carbobenzoxy-D-tyrosine dicyclohexylammonium salt?
- Methodological Answer : The synthesis typically involves two key steps:
Protection of the amino group : The α-amino group of D-tyrosine is protected using carbobenzoxy (Z) chloride, forming N-alpha-carbobenzoxy-D-tyrosine. This step prevents unwanted side reactions during subsequent modifications .
Salt formation : The free carboxylic acid group of the protected amino acid is reacted with dicyclohexylamine (DCHA) in a polar aprotic solvent (e.g., ethyl acetate or dichloromethane). The DCHA salt crystallizes due to improved stability and reduced hygroscopicity compared to the free acid .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete protection and salt formation.
Q. How can researchers purify this compound effectively?
- Methodological Answer :
- Recrystallization : Use solvent systems like ethyl acetate/hexane or methanol/water to isolate high-purity crystals. The DCHA salt’s reduced solubility in non-polar solvents aids crystallization .
- Solid-Phase Extraction (SPE) : Oasis MAX 96-well plates (as in ) can separate impurities via ion-exchange mechanisms, particularly for small-scale purification .
- Validation : Confirm purity via melting point analysis, NMR (e.g., <sup>1</sup>H, <sup>13</sup>C), and mass spectrometry.
Q. Why is the dicyclohexylammonium counterion preferred in peptide synthesis?
- Methodological Answer : The DCHA counterion enhances:
- Crystallinity : Facilitates isolation of hygroscopic amino acid derivatives .
- Solubility : Improves solubility in organic solvents (e.g., DMF, THF) for coupling reactions in peptide synthesis .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves molecular conformation (e.g., tetrahedral coordination of phosphorus in related salts) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Chiral HPLC : Essential for verifying enantiomeric purity, given the D-configuration of tyrosine .
- FT-IR Spectroscopy : Confirms functional groups (e.g., carbobenzoxy C=O stretch at ~1690 cm⁻¹) .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent decomposition. Elevated temperatures (>25°C) accelerate Z-group cleavage .
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the DCHA salt. Monitor via Karl Fischer titration .
- Light : Protect from UV exposure to prevent radical-mediated degradation (observed in hyperforin-DCHA analogs) .
Q. How can researchers address contradictions in solubility data reported across studies?
- Methodological Answer :
- Solvent Screening : Test solubility in graded solvent systems (e.g., DMSO/water, chloroform/methanol) to identify optimal conditions .
- Counterion Effects : Compare solubility with other salts (e.g., sodium or ammonium) to isolate DCHA-specific contributions .
- Documentation : Report solvent purity, temperature, and agitation methods to standardize data .
Q. What experimental strategies mitigate challenges in synthesizing enantiomerically pure D-tyrosine derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use DCHA’s steric bulk to bias crystallization toward the D-enantiomer .
- Enzymatic Resolution : Employ proteases (e.g., subtilisin) to hydrolyze L-enantiomer contaminants selectively .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., aldehydes) with enantioselective crystallization .
Q. How can this compound be applied in biochemical assays (e.g., enzyme inhibition studies)?
- Methodological Answer :
- Substrate Analog : The Z-group mimics acetylated lysine in histone deacetylase (HDAC) inhibition assays .
- TRPC6 Channel Modulation : While hyperforin-DCHA activates TRPC6, structural analogs like this compound may require electrophysiology (patch-clamp) to assess ion channel interactions .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC) to track intracellular delivery in tyrosine kinase signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
